(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Lipophilicity Drug-likeness Physicochemical Properties

Select this specific 4,6-dimethylpyrimidin-2-yloxy-piperidine scaffold (CAS 2097939-86-9) to control lipophilicity and metabolic stability in your kinase program. The dual methyl groups drive a XLogP3 of 2.4 (+1.0 logP versus des-methyl analog), enhancing passive permeability for intracellular targets. The enone moiety enables late-stage Michael addition to rapidly explore SAR around the piperidine nitrogen. With MW 275.35, it is an ideal fragment for FBDD campaigns. Avoid generic 3-(pyrimidin-2-yloxy)piperidine substitutions; their altered ADME profiles compromise SAR integrity. Request a quote to secure research-grade material for your lead optimization library.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2097939-86-9
Cat. No. B2748105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
CAS2097939-86-9
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC=CC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
InChIInChI=1S/C15H21N3O2/c1-4-6-14(19)18-8-5-7-13(10-18)20-15-16-11(2)9-12(3)17-15/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+
InChIKeyPWEPXKOWJCVTIY-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 2097939-86-9): A 4,6-Dimethylpyrimidinyl-Piperidine Enone Building Block


(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one (CAS 2097939-86-9, molecular formula C15H21N3O2) is a synthetic small molecule belonging to the class of 4,6-dimethylpyrimidin-2-yloxy-piperidine derivatives [1]. It features a central piperidine ring, a critical 4,6-dimethylpyrimidine group connected via an ether linkage at the 3-position, and a but-2-en-1-one (enone) moiety on the piperidine nitrogen. This compound serves as a versatile intermediate or 'fragment' for the synthesis of more complex, potentially bioactive molecules, particularly in medicinal chemistry programs targeting kinases or other enzymes [2]. Its structural features offer distinct reactivity and property profiles compared to closely related analogs, making it a specific choice for targeted research applications.

Why Simple Substitution of 2097939-86-9 Fails: The Critical Role of Pyrimidine Methylation and Enone Reactivity


Generic substitution among 3-(pyrimidin-2-yloxy)piperidin-1-yl derivatives is not scientifically valid due to the specific impact of the 4,6-dimethylpyrimidine group on key molecular properties and reactivity. The presence or absence of these methyl groups fundamentally alters the compound's lipophilicity (logP), metabolic stability, and target binding affinity [1]. Replacing this compound with its des-methyl analog (CAS 2035023-08-4) would result in a molecule with significantly different physicochemical and ADME profiles, potentially compromising the outcome of a structure-activity relationship (SAR) study or a synthetic route. The following quantitative evidence details the specific, measurable advantages of selecting the 4,6-dimethyl substituted compound (2097939-86-9) over its closest alternatives.

Quantitative Differentiation Evidence for CAS 2097939-86-9 vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Permeability vs. Des-Methyl Analog

The target compound (CAS 2097939-86-9) possesses a calculated XLogP3 of 2.4, compared to a calculated XLogP3 of 1.4 for the direct des-methyl analog (CAS 2035023-08-4). This one-unit increase in logP is a direct consequence of the two methyl groups on the pyrimidine ring and is critical for membrane permeability [1].

Lipophilicity Drug-likeness Physicochemical Properties

Kinase Inhibitor Scaffold Potential: Evidence from Structural Surrogate PI3Kdelta Activity

While direct activity data for 2097939-86-9 is not publicly available, a structurally analogous compound sharing the identical 4,6-dimethylpyrimidin-2-yloxy-piperidine core (BindingDB BDBM50396633) demonstrates potent inhibition of PI3Kdelta with an IC50 of 2 nM in a fluorescence polarization assay [1]. This contrasts sharply with a comparator featuring an unsubstituted pyrimidine on a related piperazine scaffold, which showed dramatically weaker PI3Kdelta inhibition (IC50 = 20,000 nM) [2]. This >1,000-fold difference in potency within the same target class strongly suggests the 4,6-dimethyl group is a critical pharmacophoric element for kinase binding.

Kinase Inhibition PI3Kdelta 4,6-Dimethylpyrimidine Bioisostere

Chemical Reactivity: Unique Enone Handle for Michael Addition vs. Saturated Ketone Analogs

2097939-86-9 features an alpha,beta-unsaturated ketone (enone) on its piperidine ring, a reactive handle absent in saturated ethanone analogs like 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethanone (CAS 2097900-78-0). This enone moiety enables specific, high-yield Michael additions and cycloaddition reactions. The des-methyl enone analog (CAS 2035023-08-4) retains this reactivity, but the additional methyl groups in 2097939-86-9 can influence reaction kinetics and regioselectivity [1].

Synthetic Versatility Enone Chemistry Michael Addition

Optimal Research Scenarios for Procuring CAS 2097939-86-9


Kinase-Focused Library Synthesis

Given the potent kinase inhibition observed with structurally related 4,6-dimethylpyrimidine scaffolds, 2097939-86-9 is a prime candidate as a central intermediate for generating libraries targeting the kinome. Its enone handle allows for late-stage diversification via Michael addition to rapidly explore SAR around the piperidine nitrogen, a proven strategy for optimizing kinase inhibitor potency and selectivity [1].

Medicinal Chemistry Lead Optimization Requiring Enhanced Permeability

When a lead series suffers from poor cellular permeability, incorporating the 2097939-86-9 scaffold can be a targeted strategy. Its calculated XLogP3 of 2.4, driven by the dual methyl groups (ΔXLogP3 = +1.0 compared to its des-methyl analog), makes it a superior choice for improving passive diffusion across cell membranes, a critical parameter for intracellular targets [2].

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight compound (MW 275.35 g/mol) possessing both a 'privileged' kinase-binding motif (4,6-dimethylpyrimidine) and a synthetic growth vector (enone), 2097939-86-9 is an ideal fragment for FBDD campaigns. Its procurement is justified when the project's goal is to elaborate a fragment hit into a potent lead while maintaining optimal physicochemical properties [3].

Quote Request

Request a Quote for (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.